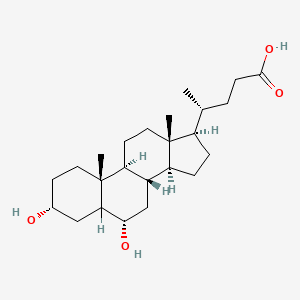

alpha-Hyodeoxycholic acid

説明

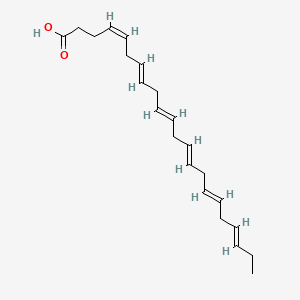

Alpha-Hyodeoxycholic acid is a useful research compound. Its molecular formula is C24H40O4 and its molecular weight is 392.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-Hyodeoxycholic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Hyodeoxycholic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Bioavailability and Gallstone Prevention : Alpha-hyodeoxycholic acid (HDCA) has been studied for its potential in preventing gallstone formation. Its poor solubility, however, poses challenges in enriching the bile acid pool with HDCA. Research has focused on improving HDCA's bioavailability, particularly through complexation with 2-Hydroxypropyl-β-Cyclodextrin (HPβCD) (Vandelli et al., 2000).

Lipid Homeostasis and Liver Disease Treatment : HDCA is being explored for its role in lipid homeostasis, owing to its activation of liver X receptors (LXRs) and the G-protein-coupled bile acid receptor GPBAR1. These receptors are crucial in the management of liver steatosis and dyslipidemic disorders. Derivatives of HDCA have shown potential in this area, indicating its therapeutic application in lipid-related diseases (De Marino et al., 2017).

Neurovascular Protection : In traditional Chinese medicine, HDCA is used for stroke treatment. It has shown promise in protecting the neurovascular unit against injury induced by oxygen-glucose deprivation and reoxygenation. This suggests HDCA's potential as a therapeutic agent in managing ischemic stroke (Li et al., 2019).

Pharmaceutical Quantification : The development of an immunochemical approach using monoclonal antibodies specific to HDCA enables accurate quantification of this bile acid in pharmaceutical products. This technique is vital for ensuring the correct dosage and quality of HDCA-containing pharmaceuticals (Zhao et al., 2015).

Biotransformation and Secosteroid Production : Biotransformation of HDCA with Rhodococcus spp. has led to the production of new 9,10-secosteroids. This process has implications for the synthesis of novel steroid compounds, potentially useful in various medical and industrial applications (Costa et al., 2013).

Cholesterol Absorption and Hypolipidemic Effects : Dietary supplementation with HDCA in mice has shown hypolipidemic effects. This is mainly attributed to a reduction in cholesterol absorption and changes in the expression of genes involved in lipid metabolism. This research suggests potential therapeutic applications of HDCA in managing cholesterol and lipid disorders (Watanabe & Fujita, 2014).

Inflammation Modulation in Microglia : HDCA has demonstrated potential in suppressing microglial inflammation, particularly in models of lipopolysaccharide-induced inflammation. This effect is mediated through the TGR5/AKT/NF-κB signaling pathway, indicating HDCA's relevance in neuroinflammatory conditions (Zhu et al., 2022).

Atherosclerosis and Cholesterol Management : HDCA has shown efficacy in reducing atherosclerotic lesion formation and plasma cholesterol levels in LDL receptor-null mice. This is due to decreased intestinal cholesterol absorption and enhanced cholesterol efflux, positioning HDCA as a promising agent for atherosclerosis and cholesterol management (Shih et al., 2013).

特性

IUPAC Name |

(4R)-4-[(3R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20?,21+,23-,24-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-CDONHWFASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

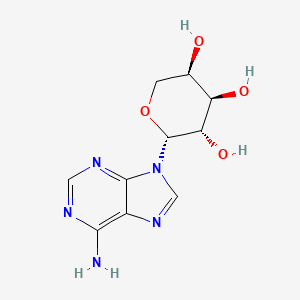

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H](C4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0598 mg/mL | |

| Record name | Hyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

alpha-Hyodeoxycholic acid | |

CAS RN |

83-49-8 | |

| Record name | Hyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

198.5 °C | |

| Record name | Hyodeoxycholic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfonyl}amino)butanoic acid](/img/structure/B7838634.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/structure/B7838642.png)

![2,3-Dihydroxybutanedioic acid; 4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B7838664.png)

![2-{[(E)-[(2-Amino-1,3-thiazol-4-YL)[(2-methyl-4-oxo-1-sulfoazetidin-3-YL)carbamoyl]methylidene]amino]oxy}-2-methylpropanoic acid](/img/structure/B7838690.png)